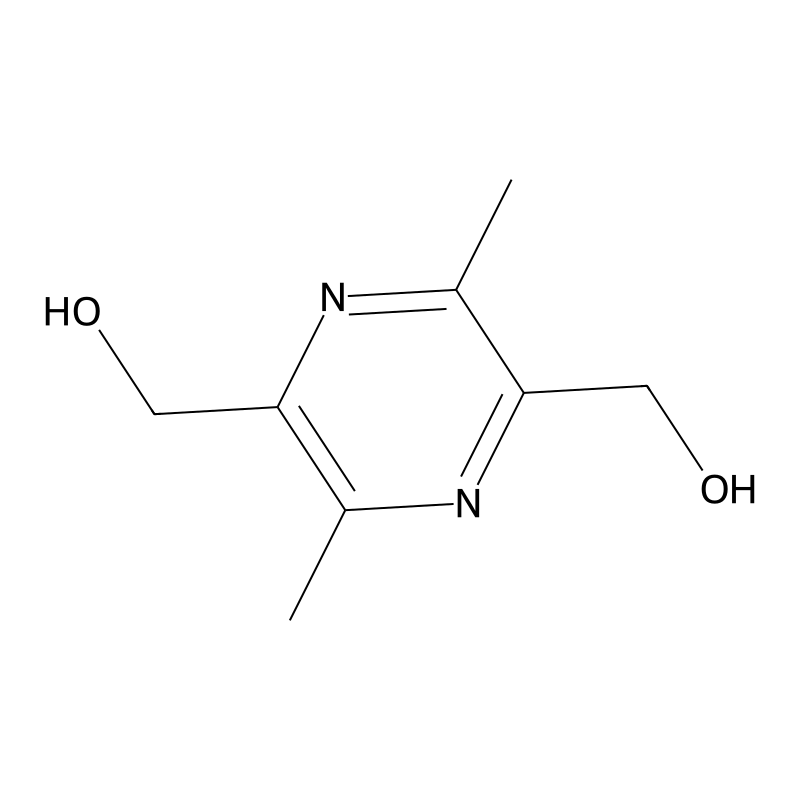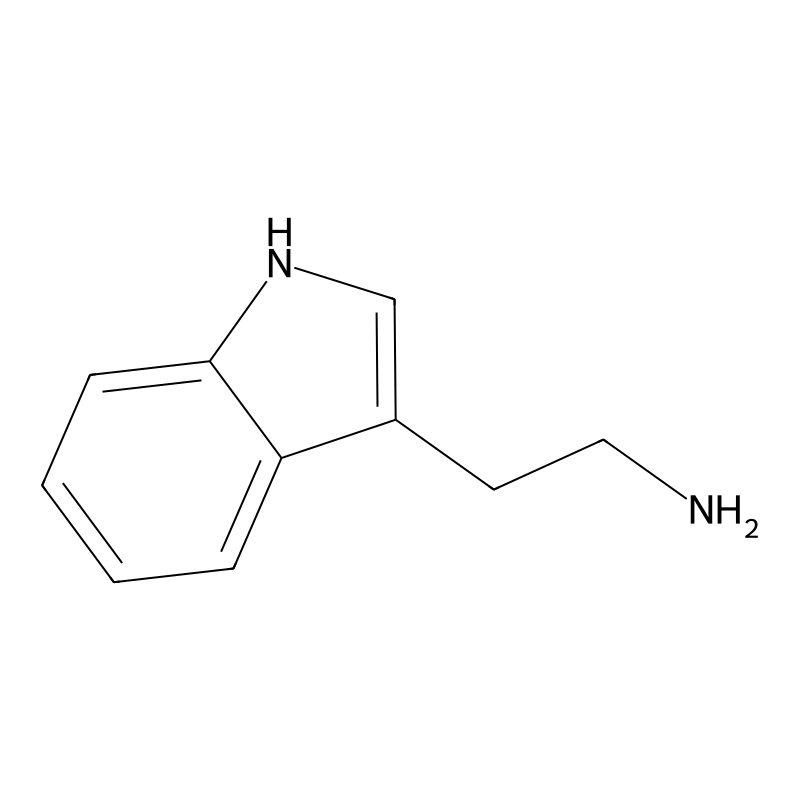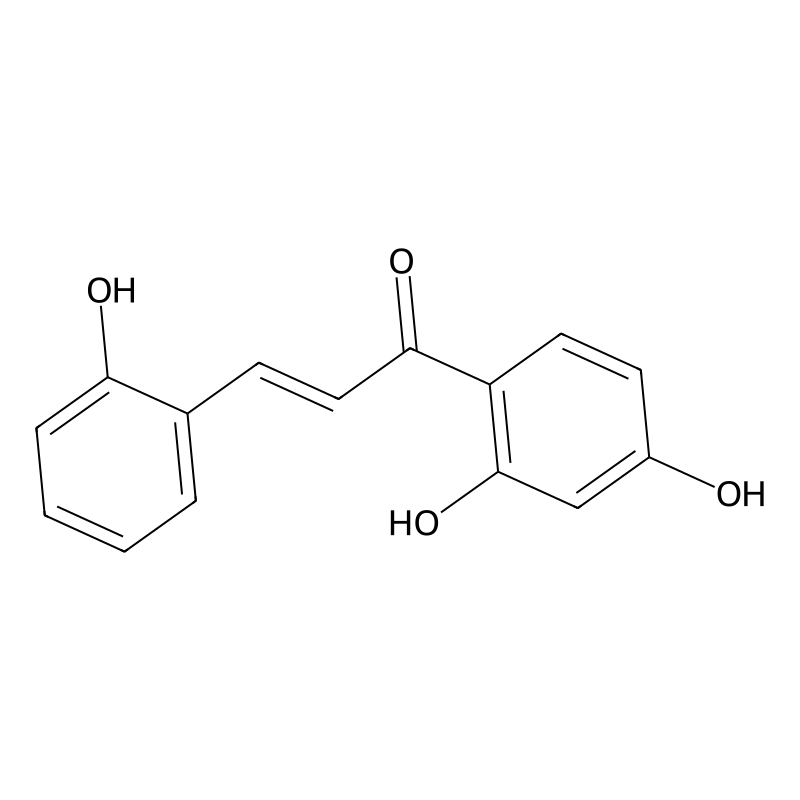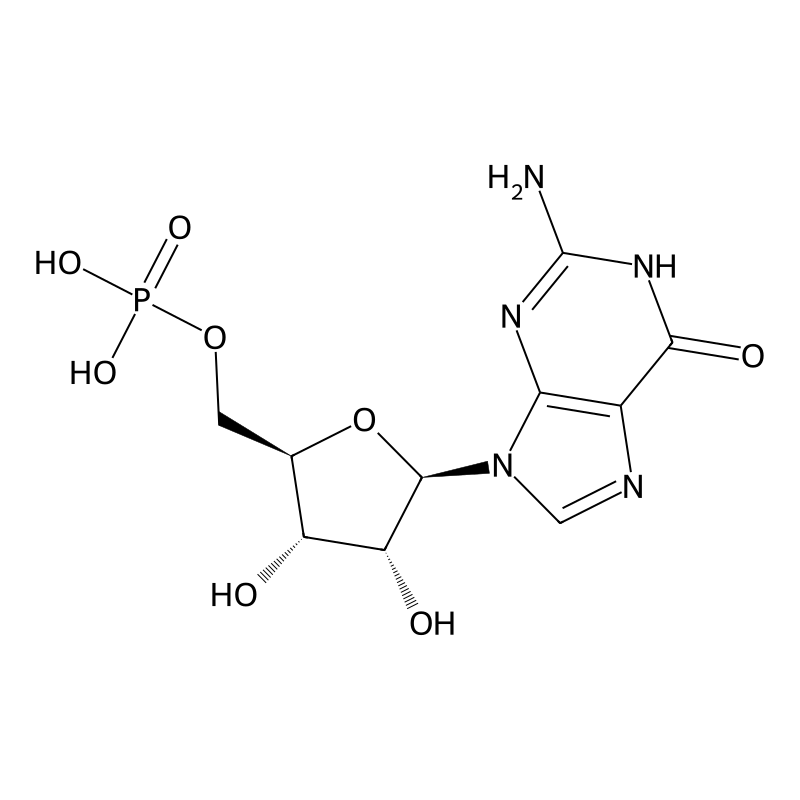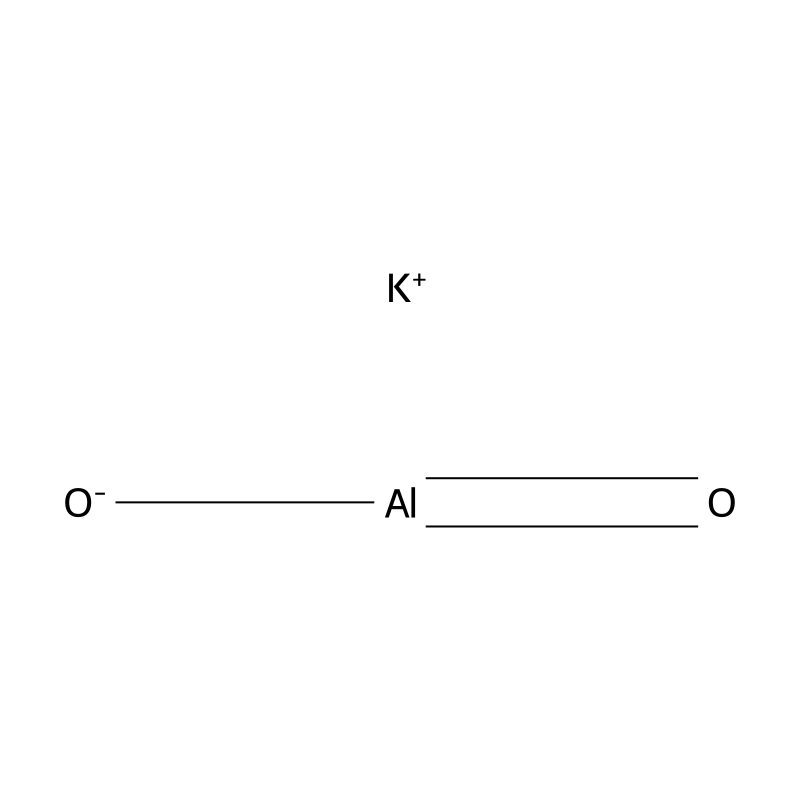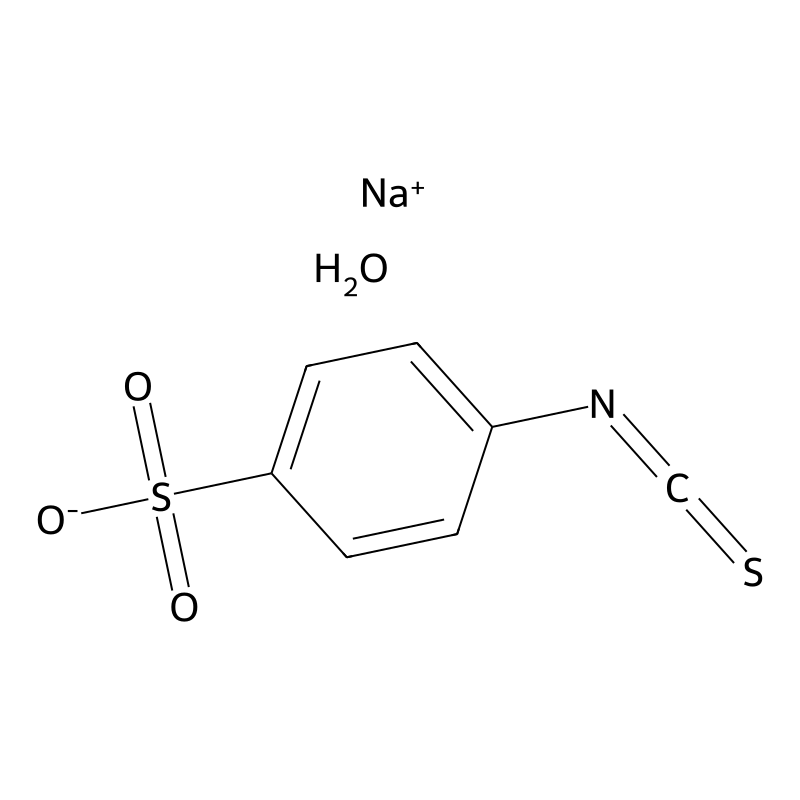2-(4-Aminophenyl)ethylamine
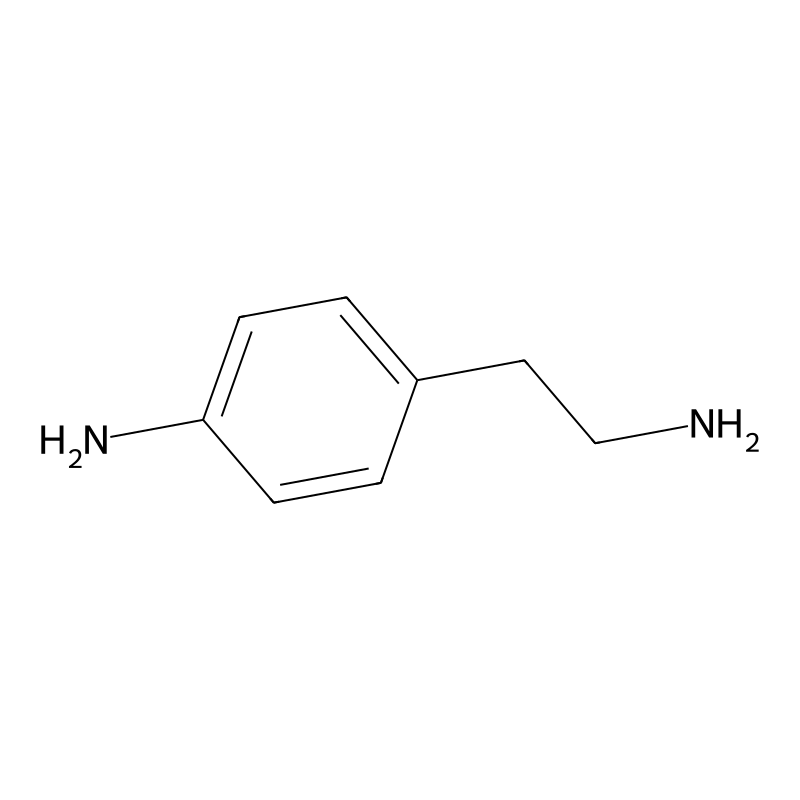
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-(4-Aminophenyl)ethylamine has the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It appears as a clear light yellow to brown-yellow viscous liquid with a melting point of 28-31 °C and a boiling point of 103 °C at 0.3 mm Hg. This compound is slightly soluble in methanol and chloroform but insoluble in water. It is sensitive to air and should be stored under inert gas conditions at low temperatures .
- Amine groups: These groups can react with other molecules through condensation reactions, forming bonds that link individual monomers into long polymer chains.
- Aromatic ring: This ring provides rigidity and stability to the polymer structure.
A study published in the Journal of Biotechnology () successfully produced 2-(4-Aminophenyl)ethylamine using genetically engineered Escherichia coli bacteria. This research suggests the potential for sustainable and scalable production of this compound for polymer applications.
Applications in Material Modification
The unique combination of functionalities in 2-(4-Aminophenyl)ethylamine makes it suitable for modifying various materials:
- Silk fibroin: Research has explored using 2-(4-Aminophenyl)ethylamine to modify the properties of silk fibroin, a protein found in silk. This modification can improve the hydrophilicity (water-loving nature) and tailor the overall structure of the silk, potentially leading to new applications in textiles, biomaterials, and other fields.
The compound exhibits interesting biological properties, making it a subject of research in medicinal chemistry. It has been studied for its potential use in synthesizing heat-resistant biopolyureas through fermentation techniques. Additionally, the compound's amine functional group may contribute to various biological interactions, although specific pharmacological activities require further elucidation .
Synthesis of 2-(4-Aminophenyl)ethylamine can be achieved through several methods:
- Reductive Amination: This method involves the reaction of an amine with a carbonyl compound in the presence of reducing agents.
- Polycondensation Reactions: The compound serves as a reagent in polycondensation reactions to create polymers with desired properties.
- Fermentation Techniques: Recent studies have explored using microbial fermentation to produce this compound, highlighting its potential for sustainable synthesis methods .
2-(4-Aminophenyl)ethylamine finds utility in various fields:
- Chemical Modification: It is used in modifying silk fibroin to alter its hydrophilicity and structural properties.
- Biomaterials: The compound is integral to developing new biopolymers such as heat-resistant biopolyureas.
- Research Reagent: It serves as an important reagent in organic synthesis and biochemical research .
Several compounds share structural similarities with 2-(4-Aminophenyl)ethylamine. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Aniline | C6H7N | Basic aromatic amine; used in dyes and drugs. |
| Phenethylamine | C8H11N | Naturally occurring; involved in neurotransmission. |
| 3-(4-Aminophenyl)propylamine | C9H13N | Similar structure; used in pharmaceuticals. |
Uniqueness of 2-(4-Aminophenyl)ethylamine- The presence of an ethylamine group distinguishes it from aniline and phenethylamine, enhancing its reactivity profile.
- Its specific application in modifying silk fibroin sets it apart from other similar compounds that do not have such applications.
XLogP3
GHS Hazard Statements
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (11.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
